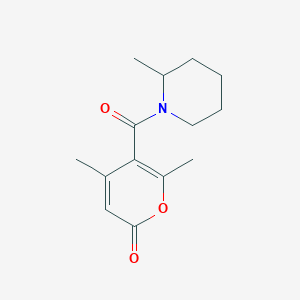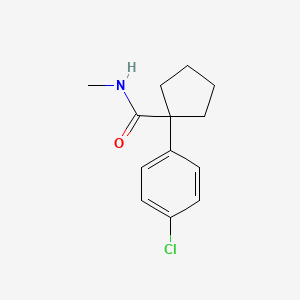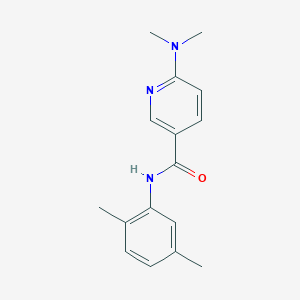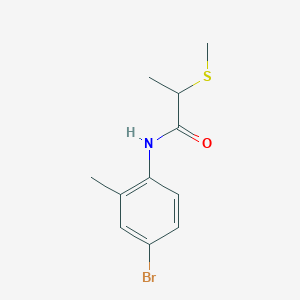
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as J147, is a synthetic compound that has gained attention for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of proteins involved in neuronal growth and survival, as well as reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving memory and cognitive function, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to reduce levels of beta-amyloid and tau, two proteins that are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to be well-tolerated and has not been associated with significant side effects. However, one limitation of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is that it is a relatively new compound and further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases.
Direcciones Futuras
There are a number of future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide and its potential for use in humans. Finally, researchers are exploring the possibility of combining N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide with other compounds to enhance its neuroprotective effects.
Métodos De Síntesis
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of two compounds, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. The resulting compound, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, has been shown to have neuroprotective and cognitive-enhancing properties.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in animal models of Alzheimer's disease and has shown promising results. In a study published in the journal Aging Cell, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was found to improve memory and cognitive function in mice with advanced Alzheimer's disease. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to protect against the toxic effects of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-8-13(9-7-12)16(2)15(19)11-17-10-4-3-5-14(17)18/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOASHKIHOVFRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)






